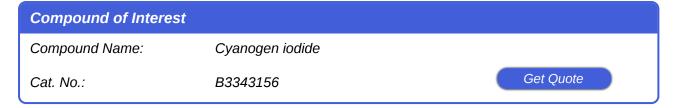


An In-depth Technical Guide to the Synthesis of Cyanogen Iodide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **cyanogen iodide** (ICN) from sodium cyanide and iodine. It includes detailed experimental protocols, quantitative data, safety information, and visualizations to support laboratory work. **Cyanogen iodide** is a pseudohalogen compound with applications in organic synthesis and has been used as a preservative in taxidermy due to its toxicity.[1] Given its hazardous nature, all procedures must be conducted with extreme caution by trained personnel.

Core Synthesis Reaction

The synthesis of **cyanogen iodide** is achieved by the reaction of iodine (I₂) with a cyanide, most commonly sodium cyanide (NaCN). The reaction is typically performed in ice-cold water, and the product is subsequently extracted using an organic solvent like diethyl ether.[1][2]

The overall chemical equation for the reaction is:

 $I_2 + NaCN \rightarrow NaI + ICN[1]$

Physicochemical and Safety Data

A summary of the key properties and hazards of cyanogen iodide is presented below.

Table 1: Physicochemical Properties of Cyanogen Iodide



Property	Value	Reference
Chemical Formula	ICN	[2]
Molar Mass	152.9219 g/mol	[2]
Appearance	White crystals with a pungent odor	[2][3]
Density	1.84 g/cm ³	[2]
Melting Point	146.7 °C (296.1 °F; 419.8 K)	[2]
Solubility in water	Reacts slowly	[2]
Vapor Pressure	0.001 bar (at 298.4 K)	[1]

Table 2: Hazard Information for Cyanogen lodide

Hazard Type	Description	Reference	
Acute Toxicity	Toxic if inhaled, ingested, or absorbed through the skin. May be fatal.	[2][3]	
Health Effects	Can cause convulsions, paralysis, and death from respiratory failure.	[2]	
Irritation	Strong irritant; may cause burns to eyes and skin upon contact.	[2][3]	
Decomposition	When heated, it may release toxic fumes of nitrogen oxides, cyanide, and iodide.	[2][3]	
Reactivity	Decomposes on contact with acids, bases, ammonia, and alcohols. Reacts slowly with water or carbon dioxide to produce hydrogen cyanide.	[2][3]	



Experimental Protocols

Caution: **Cyanogen iodide** is volatile and highly toxic. All operations must be performed in a well-ventilated chemical fume hood.[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.

This protocol is adapted from a procedure published in Organic Syntheses.[4]

Materials and Equipment:

- Sodium cyanide (NaCN), 27 g (0.55 mole)
- lodine (l₂), 127 g (0.50 mole)
- Deionized water
- · Peroxide-free diethyl ether
- Chloroform
- 500-mL three-necked flask
- Stirrer and thermometer
- Ice-water bath
- Separatory funnel
- Round-bottomed flask
- Sintered-glass funnel

Procedure:

- Reaction Setup: A 500-mL three-necked flask is equipped with a stirrer and a thermometer and placed in an ice-water bath.
- Reactant Preparation: Dissolve 27 g (0.55 mole) of sodium cyanide in 100 ml of water. Add this solution to the reaction flask and cool it to 0°C.



- Addition of Iodine: While stirring vigorously, add 127 g (0.50 mole) of iodine in 3- to 4-g portions over a period of 30–40 minutes. Ensure that each portion of iodine has almost completely reacted before adding the next.[4]
- Extraction: Ten minutes after the final addition of iodine, add 120 ml of peroxide-free ether and stir for a few minutes until the precipitated **cyanogen iodide** dissolves in the ethereal layer. Transfer the entire mixture to a pre-cooled separatory funnel. Separate the aqueous layer and extract it successively with 100-ml and 80-ml portions of cold, peroxide-free ether.
- Isolation of Crude Product: Combine the ethereal extracts in a 500-ml round-bottomed flask.
 Evaporate the ether under reduced pressure at room temperature. The crude product should weigh about 90 g.[4]
- Purification (Washing): Add 120 ml of water to the crude product. Heat the closed flask to 50°C for 15 minutes under slightly reduced pressure (½ atm) with occasional vigorous shaking. Cool the mixture to 0°C. Collect the crystalline **cyanogen iodide** by suction filtration on a sintered-glass funnel. Wash the crystals with six 25-ml portions of ice water. Air-dry the product in a hood for 1 hour. This yields about 59 g (77%) of colorless **cyanogen iodide** with a melting point of 141–144°C.[4]
- Purification (Recrystallization): For higher purity, dissolve the crude product in 150 ml of boiling chloroform. Filter the hot solution through a plug of glass wool. Cool the filtrate first to room temperature and then to -10°C in an ice-salt bath. Collect the crystalline product by suction filtration. This method can yield a product with a melting point of 146–147°C.[4]

Table 3: Reactant Quantities and Yield for Protocol 1



Reactant/Prod uct	Molar Mass (g/mol)	Amount (moles)	Mass/Volume	Yield (%)
Sodium Cyanide (NaCN)	49.01	0.55	27 g	N/A
Iodine (I ₂)	253.81	0.50	127 g	N/A
Crude Cyanogen Iodide	152.92	~0.42	~59 g	~77%
Purified Cyanogen lodide	152.92	~0.31	~47 g	~62%

An alternative method involves the use of chlorine gas to oxidize the iodide formed during the reaction, which can lead to higher yields.

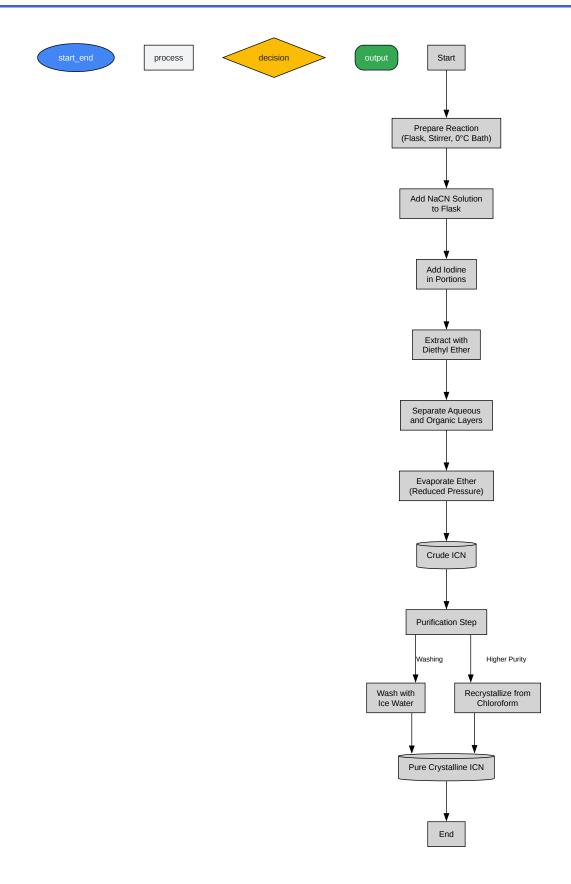
Procedure Outline:

- A flask is charged with 12 g of iodine and 20 g of water.
- A 5% aqueous solution of sodium cyanide (100 ml total) is added dropwise. Initially, 50 ml is added slowly while stirring.
- A slow stream of chlorine gas is then passed into the flask while the remaining 50 ml of the cyanide solution is added, ensuring an excess of iodine is always present.
- After the reaction, the product is extracted with ether, the extract is dried, and the ether is distilled off to yield crystalline cyanogen iodide.
- This method has reported yields of 80-85%. Another source mentions a yield of 89% under similar conditions involving chlorine.[5]

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow and the logical connections between hazards and safety measures.

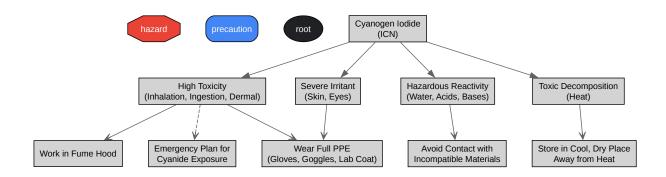




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Caption: Experimental workflow for the synthesis and purification of **cyanogen iodide**.





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Caption: Relationship between **cyanogen iodide** hazards and required safety precautions.

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